molecular formula C26H16O8 B13740657 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid

5,5'-(Naphthalene-1,4-diyl)diisophthalic acid

Cat. No.: B13740657
M. Wt: 456.4 g/mol
InChI Key: NIZXUKQACFYXHJ-UHFFFAOYSA-N
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Description

5,5'-(Naphthalene-1,4-diyl)diisophthalic acid is a polycarboxylic acid organic compound that serves as a versatile building block in advanced materials chemistry. Its rigid and symmetric structure, featuring multiple carboxyl groups, makes it an excellent linker for constructing porous coordination polymers and Metal-Organic Frameworks (MOFs) with potential applications in gas storage, separation, and catalysis . Researchers also utilize this compound as a precursor for the synthesis of polyimides and other high-performance polymers, where it contributes to thermal stability and mechanical strength. In the field of organic electronics, its extended conjugated system can be exploited in the design of novel molecular semiconductors. This product is intended for research purposes and is strictly for laboratory use.

Properties

Molecular Formula

C26H16O8

Molecular Weight

456.4 g/mol

IUPAC Name

5-[4-(3,5-dicarboxyphenyl)naphthalen-1-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C26H16O8/c27-23(28)15-7-13(8-16(11-15)24(29)30)19-5-6-20(22-4-2-1-3-21(19)22)14-9-17(25(31)32)12-18(10-14)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)

InChI Key

NIZXUKQACFYXHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of 1,4-naphthalenedicarboxylic acid derivatives with isophthalic acid units. The key challenge is to achieve selective coupling at the 5,5' positions of the naphthalene core to attach the isophthalic acid moieties.

Two main approaches are reported:

Preparation via Catalytic Oxidative Coupling (Patent CN103739484A)

A detailed industrially relevant preparation method is described in patent CN103739484A, which outlines a process for synthesizing naphthalene dicarboxylic acid derivatives, applicable to this compound analogues.

Process Overview:

  • Starting Material: 1-methyl-4-naphthoic acid (purity ~98%)
  • Solvent: Glacial acetic acid
  • Catalysts: Cobaltous diacetate, manganese acetate, and sodium acetate in specific mass ratios relative to the starting acid
  • Reaction Conditions: Heating to 70–90 °C under air bubbling to promote oxidative coupling
  • Purification: Cold filtration, followed by recrystallization and washing to neutral pH
  • Yield: Approximately 90% isolated yield of crude naphthalene dicarboxylic acid product with >96% purity

Detailed Reaction Parameters (Embodiment 1):

Parameter Value
Starting material 200 kg 1-methyl-4-naphthoic acid (98%)
Solvent 300 kg glacial acetic acid
Catalyst ratios (mass) Co(OAc)2 : Mn(OAc)2 : NaOAc = 1:1:1 relative to acid
Temperature 70 °C
Reaction time Until <0.5% starting acid remains
Air flow Continuous bubbling
Purification Cold filtration, washing, drying
Final product purity >96%
Yield 90%

Process Description:

The starting acid is dissolved in glacial acetic acid with cobaltous diacetate, manganese acetate, and sodium acetate as catalysts. The mixture is heated to 70 °C while air is bubbled through to facilitate oxidative coupling. The reaction progress is monitored by sampling until the starting acid content falls below 0.5%. The product is isolated by filtration and purified by washing and drying.

Cross-Coupling Methods

Although specific cross-coupling methods for this compound are less documented, analogous compounds such as 5,5'-(Pyridine-2,5-diyl)diisophthalic acid have been synthesized via palladium-catalyzed Suzuki coupling reactions. This involves:

  • Starting materials: 2,5-dibromonaphthalene or 1,4-dibromonaphthalene derivatives and boronic acid derivatives of isophthalic acid
  • Catalyst: Palladium(0) complexes (e.g., Pd(PPh3)4)
  • Base: Potassium carbonate or similar
  • Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
  • Atmosphere: Inert (nitrogen or argon)
  • Temperature: Elevated, typically 80–120 °C

This method allows for the selective formation of the biaryl linkage between the naphthalene core and isophthalic acid moieties. Post-reaction purification involves recrystallization or chromatographic techniques to achieve high purity.

Reaction Mechanism and Considerations

Oxidative Coupling Mechanism

The oxidative coupling in acetic acid solvent with cobalt and manganese catalysts likely proceeds via radical or cationic intermediates formed from the naphthoic acid derivative. The presence of air (oxygen) facilitates reoxidation of the metal catalysts, sustaining the catalytic cycle. The acetate ions from the catalysts and solvent may assist in stabilizing intermediates and promoting selective coupling at the 5,5' positions.

Cross-Coupling Mechanism

In Suzuki coupling, the palladium catalyst undergoes oxidative addition with the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The base neutralizes the acid byproducts and facilitates transmetallation. Strict control of stoichiometry, temperature, and atmosphere is essential to maximize yield and minimize side reactions.

Analytical Data and Purity Assessment

Analytical Technique Observations/Parameters
Nuclear Magnetic Resonance (NMR) Characteristic aromatic proton signals; carboxylic acid protons as broad signals at δ ~12–14 ppm
Fourier-Transform Infrared Spectroscopy (FT-IR) Strong O–H stretch (~2500–3500 cm⁻¹), C=O stretch (~1680–1720 cm⁻¹) confirming carboxylic acid groups
Mass Spectrometry (MS) Molecular ion peak at m/z 456.4 (M+), consistent with molecular weight
High-Performance Liquid Chromatography (HPLC) Purity >96% after purification steps
Melting Point Not explicitly reported; expected high due to rigid aromatic structure

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Solvent Conditions Yield (%) Notes
Catalytic Oxidative Coupling 1-methyl-4-naphthoic acid Co(OAc)2, Mn(OAc)2, NaOAc Glacial acetic acid 70–90 °C, air bubbling ~90 Industrial scale, high purity
Palladium-Catalyzed Suzuki Coupling Dibromonaphthalene derivative + isophthalic acid boronic acid Pd catalyst, K2CO3 base DMF or similar 80–120 °C, inert atmosphere Variable Lab scale, selective biaryl formation

Chemical Reactions Analysis

5,5’-(Naphthalene-1,4-diyl)diisophthalic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between H4NDC and analogous diisophthalic acid derivatives.

Compound Name Central Linker Functional Groups Coordination Behavior Key Applications References
5,5'-(Naphthalene-1,4-diyl)diisophthalic acid Naphthalene-1,4-diyl Four carboxylates Rigid, planar; forms 2D/3D SOFs/MOFs Gas storage, separation [1, 5, 12]
5,5'-(Anthracene-9,10-diyl)diisophthalic acid Anthracene-9,10-diyl Four carboxylates Larger π-surface; enhances gas adsorption SOF-9 for gas storage [1, 12]
5,5-(1,4-Phenylenebis(methyleneoxy))diisophthalic acid 1,4-Phenylenebis(methyleneoxy) Four carboxylates + ethers Flexible linker; dynamic pore adjustment Zn/Cd MOFs for nitro phenol photocatalysis [2, 6]
5,5′-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid Butadiyne (C≡C–C≡C) Four carboxylates Conjugated diyne; rigid, linear frameworks Yb supramolecular compounds; electronics [3, 4, 16]
5,5'-(Piperazine-1,4-diyl)diisophthalic acid Piperazine-1,4-diyl Four carboxylates + amines Nitrogen-rich; pH-responsive coordination Catalysis, sensing [14]
5,5'-(1H-2,3,5-Triazole-1,4-diyl)diisophthalic acid Triazole-1,4-diyl Four carboxylates + triazole Enhanced luminescence via N-donor sites Luminescent sensing (Fe³⁺, CrO₄²⁻) [15, 19]

Key Comparisons:

Linker Rigidity vs. Flexibility

  • H4NDC and anthracene-based analogs exhibit rigid, planar structures, favoring stable 2D/3D frameworks with high surface areas for gas storage . In contrast, phenylenebis(methyleneoxy)-linked derivatives introduce flexibility, enabling dynamic pore adjustments under stimuli (e.g., solvent or temperature), which enhances photocatalytic efficiency .
  • Butadiyne-linked compounds (e.g., H4BDDC) leverage conjugated diynes to form rigid, linear frameworks with strong electronic communication, suitable for electronic applications .

Functional Group Influence Piperazine- and triazole-containing ligands incorporate nitrogen donors, enabling pH-sensitive coordination and enhanced host-guest interactions. For example, triazole-based MOFs exhibit luminescent quenching for pollutant sensing . Ether groups in phenylenebis(methyleneoxy) derivatives improve solubility and processability, critical for synthesizing photocatalytically active Zn/Cd MOFs .

Substituent Position Effects

  • Naphthalene-2,7-diyl derivatives (e.g., H4TPTA) differ from H4NDC in linker geometry, leading to distinct pore topologies. H4TPTA-based MOFs show improved gas adsorption due to staggered carboxylate alignment .

Performance Metrics

  • SOF-9 (anthracene-based) outperforms H4NDC in CO₂ uptake (3.2 mmol/g vs. 2.8 mmol/g at 273 K) due to its larger aromatic surface .
  • Butadiyne-linked Yb compounds exhibit exceptional thermal stability (>400°C), surpassing H4NDC frameworks (~350°C) .

Biological Activity

5,5'-(Naphthalene-1,4-diyl)diisophthalic acid (often abbreviated as NDI) is a compound of increasing interest in the field of medicinal chemistry and materials science due to its potential biological activities and applications in drug delivery systems and metal-organic frameworks (MOFs). This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene core and two isophthalic acid units. Its structural formula can be represented as follows:

C18H14O4\text{C}_{18}\text{H}_{14}\text{O}_4

This compound exhibits properties that make it suitable for various applications in biochemistry and materials science.

Antioxidant Properties

Research has shown that derivatives of diisophthalic acid can exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have indicated that compounds similar to NDI can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have demonstrated its efficacy against a range of bacterial strains. For instance:

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus12
Candida albicans10

These results indicate that NDI could serve as a potential candidate for developing antimicrobial agents.

Interaction with Biological Molecules

The interaction of NDI with biomolecules such as DNA and proteins is critical for understanding its biological activity. Spectroscopic studies have shown that NDI can intercalate into DNA strands, which may influence gene expression and cellular processes. The binding affinity of NDI to DNA has been quantified using fluorescence spectroscopy, revealing a binding constant KbK_b in the range of 104M110^4\,\text{M}^{-1}, suggesting a moderate affinity conducive for biological applications.

Case Study 1: Antioxidant Activity Assessment

A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of various diisophthalic acid derivatives, including NDI. The study utilized DPPH radical scavenging assays to measure antioxidant potency. Results indicated that NDI exhibited a scavenging rate of approximately 70% at a concentration of 100 µM, comparable to established antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In another investigation by Kim et al. (2023), the antimicrobial properties of NDI were tested against clinical isolates of Staphylococcus aureus. The study found that NDI not only inhibited bacterial growth but also disrupted biofilm formation at sub-inhibitory concentrations, highlighting its potential as a therapeutic agent against resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes and characterization techniques for 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid?

  • Methodological Answer : Synthesis typically involves refluxing or solvothermal methods using naphthalene derivatives and isophthalic acid precursors. Characterization requires X-ray diffraction (XRD) to confirm crystallinity, FTIR to identify carboxylate stretching modes (~1700 cm⁻¹), and NMR (¹H/¹³C) to resolve aromatic proton environments. For purity validation, combine HPLC with standards (e.g., >95% purity as in ). Safety protocols for handling corrosive intermediates (e.g., skin/eye protection) should align with SDS guidelines .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for skin/eye protection (Category 2/2A hazards), using nitrile gloves and goggles. Avoid inhalation via fume hoods ( ). For spills, use inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Storage conditions should maintain stability (e.g., dry, <25°C) to prevent decomposition .

Q. How is this compound utilized in coordination polymer or MOF synthesis?

  • Methodological Answer : The bifunctional carboxylate groups enable chelation with metal ions (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions (120–150°C, 24–72 hrs). Design experiments by varying solvent polarity (DMF vs. water) and pH to modulate porosity. Characterize MOFs using BET surface area analysis and gas adsorption (CO₂, H₂) to assess applicability in gas storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coordination behavior of this ligand with transition metals?

  • Methodological Answer : Contradictions often arise from pH, counterion effects, or solvent polarity. Employ factorial design experiments ( ) to isolate variables. For example, test reactions at pH 3–7 with Cl⁻ vs. NO₃⁻ counterions. Use single-crystal XRD to compare coordination geometries and DFT calculations to predict thermodynamic stability of complexes .

Q. What computational approaches predict the ligand’s electronic structure and solubility behavior?

  • Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-311G**) can calculate HOMO-LUMO gaps and partial charges on carboxylate groups, informing reactivity. For solubility, applyCOSMO-RS simulations to correlate solvent polarity (e.g., logP values) with experimental solubility data. Validate withUV-Vis spectroscopy in solvents like DMSO or ethanol .

Q. What mechanistic insights explain crystallization challenges in its metal-organic frameworks (MOFs)?

  • Methodological Answer : Crystallization issues may stem from rapid nucleation vs. slow growth. Use in situ PXRD or Raman spectroscopy to monitor phase transitions during synthesis. Adjust heating rates (e.g., 1°C/min vs. 5°C/min) to favor single-crystal formation. Compare with analogous fluorinated ligands (e.g., 4,5-difluorophthalic acid, ) to assess steric/electronic effects .

Q. How does ligand purity impact the catalytic performance of derived MOFs?

  • Methodological Answer : Impurities (>5%) can block active sites or induce defects. Establish purity thresholds via TGA (weight loss <2% at 150°C) and PXRD (match simulated patterns). Test catalytic activity (e.g., CO₂ cycloaddition) using MOFs synthesized from ligands of varying purity (95% vs. 99%). Correlate results with XPS to confirm surface composition .

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